molecular formula C20H22N2O2S B3799479 2-{4-phenyl-5-[5-(tetrahydro-2H-pyran-2-yl)-2-thienyl]-1H-imidazol-1-yl}ethanol

2-{4-phenyl-5-[5-(tetrahydro-2H-pyran-2-yl)-2-thienyl]-1H-imidazol-1-yl}ethanol

Cat. No.: B3799479
M. Wt: 354.5 g/mol
InChI Key: HZMPZGCELSKZQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-{4-phenyl-5-[5-(tetrahydro-2H-pyran-2-yl)-2-thienyl]-1H-imidazol-1-yl}ethanol” is a complex organic molecule. It contains several functional groups and structural features, including a phenyl group, a tetrahydropyran ring, a thiophene ring, and an imidazole ring .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The tetrahydropyran ring is a saturated six-membered ring containing five carbon atoms and one oxygen atom . The imidazole ring is a five-membered ring containing two nitrogen atoms . The thiophene ring is a five-membered aromatic ring with a sulfur atom .


Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions depending on the conditions and reagents used. For example, the tetrahydropyran ring could be opened under acidic conditions . The imidazole ring might participate in nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the polar imidazole ring and hydroxyl group could impact its solubility in different solvents .

Mechanism of Action

Without specific context, it’s difficult to determine the exact mechanism of action of this compound. It could potentially interact with biological targets through its various functional groups .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. For example, if the compound is similar to tetrahydropyran, it could be flammable and cause skin irritation .

Properties

IUPAC Name

2-[5-[5-(oxan-2-yl)thiophen-2-yl]-4-phenylimidazol-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S/c23-12-11-22-14-21-19(15-6-2-1-3-7-15)20(22)18-10-9-17(25-18)16-8-4-5-13-24-16/h1-3,6-7,9-10,14,16,23H,4-5,8,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZMPZGCELSKZQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)C2=CC=C(S2)C3=C(N=CN3CCO)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{4-phenyl-5-[5-(tetrahydro-2H-pyran-2-yl)-2-thienyl]-1H-imidazol-1-yl}ethanol
Reactant of Route 2
2-{4-phenyl-5-[5-(tetrahydro-2H-pyran-2-yl)-2-thienyl]-1H-imidazol-1-yl}ethanol
Reactant of Route 3
2-{4-phenyl-5-[5-(tetrahydro-2H-pyran-2-yl)-2-thienyl]-1H-imidazol-1-yl}ethanol
Reactant of Route 4
2-{4-phenyl-5-[5-(tetrahydro-2H-pyran-2-yl)-2-thienyl]-1H-imidazol-1-yl}ethanol
Reactant of Route 5
2-{4-phenyl-5-[5-(tetrahydro-2H-pyran-2-yl)-2-thienyl]-1H-imidazol-1-yl}ethanol
Reactant of Route 6
2-{4-phenyl-5-[5-(tetrahydro-2H-pyran-2-yl)-2-thienyl]-1H-imidazol-1-yl}ethanol

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